1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-8-4-5-9-17(15)22-19(26)21-12-13-24-18(25)11-10-16(23-24)14-6-2-1-3-7-14/h1-11H,12-13H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACELSSMBJZMGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of fluorine and phenyl groups, suggest it may exhibit significant pharmacological properties.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | NRDJIBZQQWONKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C(F)(F)F)c1cccc(C(F)(F)F)c1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic pathways, potentially affecting disease progression.
- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Signal Transduction Interference : It may interfere with cellular signaling mechanisms, impacting cellular responses and functions.
Biological Activity Studies
Several studies have investigated the biological activity of pyridazinone derivatives, including this compound. Notable findings include:
Antimicrobial Activity
In vitro studies have demonstrated that related pyridazinone derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has indicated that certain pyridazinone derivatives possess anticancer activity. In particular, studies have reported that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of a pyridazinone derivative against Staphylococcus aureus. The compound exhibited an ID50 value of , indicating strong antimicrobial activity . -
Case Study on Anticancer Activity :
Another investigation focused on the anticancer properties of related compounds. The study found that these derivatives could significantly reduce cell viability in leukemia cell lines, highlighting their potential for further development as anticancer agents .
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction typically yields 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine and 2-fluorophenyl isocyanate , while basic conditions produce ammonia and corresponding carbamate intermediates.
Key Reaction Conditions:
| Condition | Products | Catalyst/Solvent |
|---|---|---|
| 1M HCl, reflux | Ethylamine + Isocyanate | Aqueous HCl |
| 1M NaOH, 80°C | Carbamate + NH₃ | Ethanol/Water (1:1) |
Electrophilic Substitution on the Fluorophenyl Ring
The 2-fluorophenyl group participates in directed electrophilic substitution , with the fluorine atom acting as a meta-directing group. Nitration and sulfonation occur selectively at the 5-position of the ring .
Example Reaction:
Nitration
-
Reagents: HNO₃/H₂SO₄, 0°C → 25°C
-
Product: 1-(2-fluoro-5-nitrophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
Pyridazinone Ring Reactivity
The pyridazinone core undergoes nucleophilic attacks at the carbonyl oxygen (C6) and ring-opening reactions under strong reducing conditions:
Reduction of the Pyridazinone Ring
Ring-Opening Reactions
-
Conditions: H₂O, 100°C, 12h
-
Product: 3-phenyl-1,2-diazepine-6-one (via cleavage of the N1-C2 bond) .
Functionalization of the Ethyl Spacer
The ethyl chain linking the urea and pyridazinone moieties can be modified via alkylation or oxidation :
Alkylation
-
Reagents: CH₃I, K₂CO₃, DMF, 60°C
-
Product: Quaternary ammonium salt at the ethyl chain’s terminal nitrogen.
Oxidation
-
Reagents: KMnO₄, H₂O, 70°C
-
Product: Carboxylic acid derivative (via terminal -CH₂- → -COOH).
Cross-Coupling Reactions
The pyridazinone’s phenyl group at C3 participates in Suzuki-Miyaura couplings with aryl boronic acids:
Example:
| Boronic Acid | Catalyst | Product (C3-aryl substituent) | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 3-(4-methoxyphenyl) derivative | 72% |
| 2-Thienyl | PdCl₂(dppf) | 3-(2-thienyl) derivative | 65% |
Conditions: Dioxane/H₂O (3:1), 90°C, 12h .
Condensation Reactions
The urea moiety reacts with aldehydes to form Schiff bases :
-
Reagents: Benzaldehyde, EtOH, Δ
-
Product: N-(2-fluorophenyl)-N’-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)carbodiimide.
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the urea group (t₁/₂ = 2.3h), while remaining stable in plasma (t₁/₂ > 24h) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison:
- Core Heterocycle: Pyridazinone vs. quinazolinone, pyrazole, or indole derivatives.
- Substituents: Fluorophenyl positioning (ortho, meta, para), additional aromatic systems (e.g., quinoline, naphthalene).
- Linker Groups : Urea vs. amide or ethanamine chains.
Comparative Analysis of Pharmacologically Active Analogs
Table 1: Structural and Functional Comparison
Critical Observations
Core Heterocycle Impact: The pyridazinone core in the target compound differs from quinazoline-2,4-dione (ZINC08993868), which has two ketone groups. Compared to indole-based analogs (e.g., ZINC96116182), pyridazinone offers distinct hydrogen-bonding geometry, favoring interactions with polar residues in enzyme active sites.
Fluorophenyl Positioning :
- The 2-fluorophenyl group in the target compound may induce steric hindrance compared to the 3-fluorophenyl in ZINC08993866. Ortho-substitution often reduces rotational freedom, enhancing target selectivity but possibly limiting solubility .
Linker Group Differences :
- Urea vs. amide : Urea’s dual hydrogen-bonding capacity may improve binding to targets like kinases or proteases compared to single hydrogen-bonding amides. However, amides (e.g., ZINC00220177) generally exhibit better metabolic stability in vivo .
Pharmacological Data Gaps: While analogs like ZINC08993868 show acetylcholinesterase inhibition (IC₅₀ ~ 1.2 µM), the target compound lacks explicit activity data in the provided evidence.
Q & A
Q. Example Conditions from Literature :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core functionalization | Pd(PPh₃)₄, aryl boronic acids, K₃PO₄, DMF/H₂O | 45–65% | |
| Urea coupling | Aryl isocyanate, DCM, 0°C to RT | 48–54% |
How is the structural identity of the compound confirmed post-synthesis?
Basic Research Question
Structural confirmation relies on spectroscopic and chromatographic methods:
- ¹H-NMR : Aromatic protons (δ 7.42–7.78 ppm) and urea NH signals (δ 9.33 ppm) are key markers .
- IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and pyridazine C=O (1700–1720 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H⁺] observed at m/z 481.1909 vs. calculated 481.1919) validates molecular composition .
Q. SAR Optimization Workflow :
Substituent Variation : Synthesize analogs with halogens (Cl, F), alkyl groups, or heteroaryl substitutions.
Biological Assays : Test kinase inhibition (e.g., LIM kinase IC₅₀) and cytotoxicity (e.g., HEK293 cell viability).
Computational Docking : Use tools like AutoDock or GOLD to predict binding modes (e.g., GOLD scores >60 indicate strong binding ).
What strategies resolve contradictions in biological assay data for urea derivatives?
Advanced Research Question
Contradictions (e.g., high in vitro activity but low cellular efficacy) are addressed via:
- Orthogonal Assays : Confirm target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA).
- Metabolic Stability Testing : Assess compound stability in liver microsomes (e.g., mouse/human S9 fractions) to rule out rapid degradation .
- Off-Target Screening : Use panels like Eurofins’ kinaseProfiler™ to identify non-specific interactions.
Example from Literature :
A urea derivative showed conflicting IC₅₀ values in kinase assays. Resolution involved:
CETSA : Confirmed target engagement in cells.
Cryo-EM : Visualized compound binding to the kinase active site, validating mechanism .
How can researchers identify the primary biological target of this compound?
Advanced Research Question
Target identification strategies include:
- Affinity Chromatography : Immobilize the compound on sepharose beads and pull down binding proteins from cell lysates.
- Phosphoproteomics : Compare phosphorylation profiles (e.g., SILAC labeling) in treated vs. untreated cells to pinpoint inhibited kinases .
- Chemical Proteomics : Use activity-based probes (ABPs) to map interactomes .
Case Study :
A fluorophenyl urea analog inhibited NHE3 (sodium/proton exchanger) with Kᵢ = 0.8 μM, identified via fluorescence-based transport assays .
What analytical methods ensure batch-to-batch consistency in compound synthesis?
Basic Research Question
- HPLC-PDA : Purity >98% with retention time matching reference standards.
- Elemental Analysis : C, H, N values within ±0.4% of theoretical.
- Chiral HPLC : For enantiomerically pure compounds, ensure >99% ee .
Q. Quality Control Table :
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-PDA (C18 column, MeCN/H₂O) | ≥98% |
| Solubility | Kinetic solubility in PBS | >50 μM |
| Stability | 24-h incubation in PBS, 37°C | <5% degradation |
How do researchers address low solubility in biological assays?
Advanced Research Question
- Formulation Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., 0.01% Tween-80).
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Salt Formation : Convert free base to hydrochloride or mesylate salts (improves solubility by 10–100 fold) .
Example : A urea derivative with logP = 4.2 showed poor solubility. Adding a morpholine group (logP = 2.8) improved solubility to 120 μM in PBS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
